(2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a benzofuran ring attached to a propenoic acid moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid typically involves the formation of the benzofuran ring followed by the introduction of the propenoic acid group. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core. Subsequent reactions introduce the propenoic acid moiety through various coupling reactions, such as the Heck or Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Transition metal catalysts, such as palladium or nickel, are frequently used in these processes. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoic acid group to a propanoic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
(2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: The compound is used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The propenoic acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another derivative used in phototherapy.
Angelicin: Known for its biological activities, including anticancer properties
Uniqueness
(2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzofuran ring with a propenoic acid moiety makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C11H8O3 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H,(H,12,13) |
InChI Key |
SCFAXPKHRUZJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CC(=O)O |
Origin of Product |
United States |
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